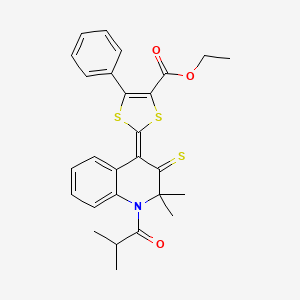![molecular formula C23H24ClN3O2 B4770961 2-(4-chlorophenyl)-8-methyl-N-[2-(4-morpholinyl)ethyl]-4-quinolinecarboxamide](/img/structure/B4770961.png)
2-(4-chlorophenyl)-8-methyl-N-[2-(4-morpholinyl)ethyl]-4-quinolinecarboxamide
Descripción general
Descripción
2-(4-chlorophenyl)-8-methyl-N-[2-(4-morpholinyl)ethyl]-4-quinolinecarboxamide is a synthetic compound that belongs to the class of quinolinecarboxamides. This compound is widely used in scientific research for its unique properties and mechanism of action.
Mecanismo De Acción
The mechanism of action of 2-(4-chlorophenyl)-8-methyl-N-[2-(4-morpholinyl)ethyl]-4-quinolinecarboxamide involves binding to the ATP-binding site of kinases, thereby inhibiting their activity. This compound has also been shown to induce apoptosis in cancer cells by activating the caspase pathway.
Biochemical and Physiological Effects:
2-(4-chlorophenyl)-8-methyl-N-[2-(4-morpholinyl)ethyl]-4-quinolinecarboxamide has been shown to have several biochemical and physiological effects. It has been shown to inhibit cell proliferation and induce apoptosis in cancer cells. Additionally, this compound has been shown to have anti-inflammatory effects by inhibiting the activity of various cytokines and chemokines.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 2-(4-chlorophenyl)-8-methyl-N-[2-(4-morpholinyl)ethyl]-4-quinolinecarboxamide in lab experiments is its specificity towards kinases. This compound has been shown to selectively inhibit the activity of specific kinases, making it a useful tool for studying their function. However, one limitation of using this compound is its potential toxicity and off-target effects, which may affect the interpretation of experimental results.
Direcciones Futuras
There are several future directions for research involving 2-(4-chlorophenyl)-8-methyl-N-[2-(4-morpholinyl)ethyl]-4-quinolinecarboxamide. One potential direction is to further investigate its mechanism of action and specificity towards different kinases. Another direction is to explore its potential as a therapeutic agent for cancer and inflammatory diseases. Additionally, future research could focus on developing novel analogs of this compound with improved efficacy and reduced toxicity.
Aplicaciones Científicas De Investigación
2-(4-chlorophenyl)-8-methyl-N-[2-(4-morpholinyl)ethyl]-4-quinolinecarboxamide has a wide range of applications in scientific research. It is commonly used as a tool compound to study the mechanism of action of various enzymes and proteins. It has been shown to inhibit the activity of several kinases, including protein kinase C and cyclin-dependent kinase 2.
Propiedades
IUPAC Name |
2-(4-chlorophenyl)-8-methyl-N-(2-morpholin-4-ylethyl)quinoline-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24ClN3O2/c1-16-3-2-4-19-20(23(28)25-9-10-27-11-13-29-14-12-27)15-21(26-22(16)19)17-5-7-18(24)8-6-17/h2-8,15H,9-14H2,1H3,(H,25,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NZJHWSRRIWPXDJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)C(=CC(=N2)C3=CC=C(C=C3)Cl)C(=O)NCCN4CCOCC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24ClN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![isopropyl 3-[(5-{[1-(2-methoxy-2-oxoethyl)-1H-indol-3-yl]methylene}-3-methyl-4-oxo-1,3-thiazolidin-2-ylidene)amino]benzoate](/img/structure/B4770887.png)
![5-({[1-(4-chlorobenzyl)-1H-1,2,4-triazol-3-yl]amino}carbonyl)-1-methyl-1H-pyrazole-4-carboxylic acid](/img/structure/B4770892.png)
![N-(2-methoxy-5-{[(2-methylphenoxy)acetyl]amino}phenyl)-2-furamide](/img/structure/B4770898.png)
![2-{[4-ethyl-5-(2-fluorophenyl)-4H-1,2,4-triazol-3-yl]thio}-N-(2-methoxy-5-methylphenyl)acetamide](/img/structure/B4770903.png)

![ethyl 2-(1,3-dimethyl-1H-pyrazol-5-yl)-9-methylthieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine-8-carboxylate](/img/structure/B4770933.png)
![2-[4-[4-methoxy-3-(1H-1,2,4-triazol-1-ylmethyl)benzyl]-1-(3-methylbutyl)-2-piperazinyl]ethanol](/img/structure/B4770948.png)

![N-(5-chloro-2,4-dimethoxyphenyl)-2-[(4,5-diphenyl-4H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B4770952.png)
![methyl 3-{2-[methyl(phenyl)amino]-2-oxoethyl}-4-oxo-3,4-dihydro-7-quinazolinecarboxylate](/img/structure/B4770954.png)
![N-[2-(cyclohexylthio)ethyl]-2-(1,1-dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)acetamide](/img/structure/B4770964.png)
![N-[2-(dimethylamino)ethyl]naphtho[2,1-b]furan-2-carboxamide](/img/structure/B4770968.png)
